4'-Methoxychalcone vs. Fisetin: Comparative Anti-Senescence Activity in Human Aortic Endothelial Cells (HAECs)
4'-Methoxychalcone (4-MC) demonstrates superior potency and selectivity in eliminating senescent human aortic endothelial cells (HAECs) compared to the well-known senolytic agent fisetin. The quantified difference in therapeutic window supports 4-MC as a more targeted tool for senescence research [1].
| Evidence Dimension | Cytotoxicity against senescent HAECs and non-senescent IMR90 cells |
|---|---|
| Target Compound Data | IC50 (HAEC) = 3.42 μM, SI = 3.4; IC50 (IMR90) = 24.32 μM, SI = 2.1 |
| Comparator Or Baseline | Fisetin: IC50 (HAEC) SI = 1.4 |
| Quantified Difference | 4-MC has a 2.4-fold higher selectivity index (SI) for senescent HAECs compared to fisetin, indicating significantly reduced off-target cytotoxicity in this assay. |
| Conditions | In vitro cell viability assay on HAECs (senescent model) and IMR90 fibroblasts; SI = (IC50 in IMR90) / (IC50 in HAEC). |
Why This Matters
This superior selectivity index is a critical differentiator for researchers investigating senescence, as it reduces confounding off-target effects compared to the alternative compound fisetin.
- [1] Tien XY, Lee YK, Wong PF, Khor YS, Murugan DD, Abdullah I. Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Drug Discov Ther. 2024;18(3):199-206. View Source
